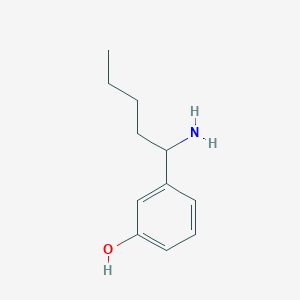
3-(1-Aminopentyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopentyl)phenol is an organic compound with the molecular formula C({11})H({17})NO It consists of a phenol group substituted at the third position with a 1-aminopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopentyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 1-bromopentane.
Alkylation: Phenol undergoes alkylation with 1-bromopentane in the presence of a base such as potassium carbonate to form 3-pentylphenol.
Amination: The 3-pentylphenol is then subjected to amination using ammonia or an amine source under high pressure and temperature to introduce the amino group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be used to facilitate the amination process, and advanced purification techniques like distillation and crystallization ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopentyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(1-aminopentyl)quinone.
Reduction: Formation of N-alkylated derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
3-(1-Aminopentyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 3-(1-Aminopentyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminoethyl)phenol: Similar structure but with a shorter alkyl chain.
3-(1-Aminopropyl)phenol: Intermediate chain length.
3-(1-Aminobutyl)phenol: Slightly shorter chain than 3-(1-Aminopentyl)phenol.
Uniqueness
This compound is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its shorter-chain analogs.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(1-aminopentyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h4-6,8,11,13H,2-3,7,12H2,1H3 |
InChI Key |
BGANQTLHQOGKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


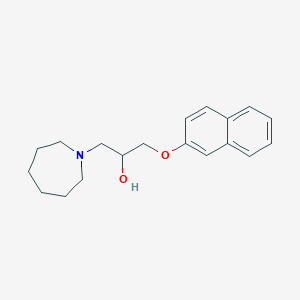
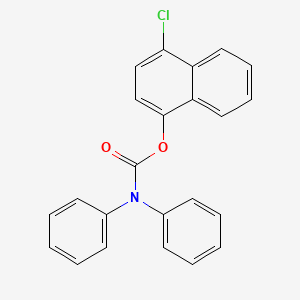

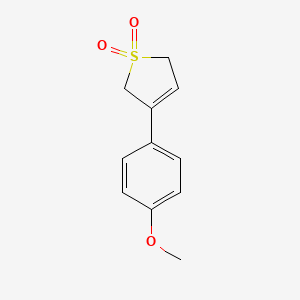
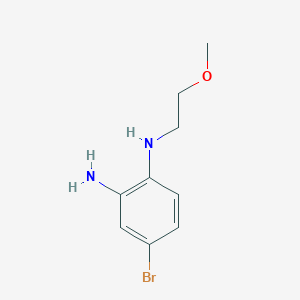
![4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol](/img/structure/B12124604.png)
![2-methoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12124605.png)
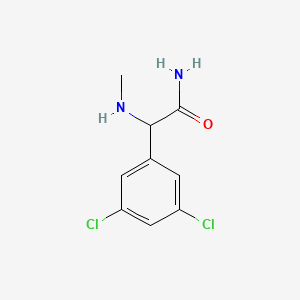

![3-[(Phenylsulfonyl)amino]-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B12124621.png)
![Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12124630.png)

![2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12124641.png)

